molecular formula C13H16N2O B8305821 5-(cyclohexyloxy)-1H-indazole

5-(cyclohexyloxy)-1H-indazole

Cat. No.: B8305821
M. Wt: 216.28 g/mol
InChI Key: XTQJBQZHGKMNHQ-UHFFFAOYSA-N
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Description

5-(Cyclohexyloxy)-1H-indazole is a substituted indazole derivative characterized by a cyclohexyl ether group at the 5-position of the indazole ring. Indazoles are heterocyclic compounds with a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. Substitutions on the indazole scaffold, particularly at the 3-, 5-, and 6-positions, are known to modulate physicochemical properties (e.g., solubility, lipophilicity) and biological activity . The cyclohexyloxy group introduces steric bulk and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility compared to smaller substituents like methoxy or halogens.

Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

5-cyclohexyloxy-1H-indazole

InChI

InChI=1S/C13H16N2O/c1-2-4-11(5-3-1)16-12-6-7-13-10(8-12)9-14-15-13/h6-9,11H,1-5H2,(H,14,15)

InChI Key

XTQJBQZHGKMNHQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC2=CC3=C(C=C2)NN=C3

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

The indazole core, including derivatives like 5-(cyclohexyloxy)-1H-indazole, has been extensively studied for its anticancer properties. Research indicates that indazole derivatives can act as specific inhibitors of various kinases involved in cancer progression.

  • Kinase Inhibition : Indazoles have been linked to the inhibition of tyrosine kinases and serine/threonine kinases, which are crucial in cancer signaling pathways. For instance, compounds with indazole cores have shown efficacy against prostate cancer and other malignancies by targeting these kinases .
  • Case Study : A study highlighted the synthesis of novel indazole derivatives that exhibited potent inhibitory effects against human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), and prostate (PC-3) cells. One derivative demonstrated an IC50 value of 5.15 µM against K562 cells, indicating strong anticancer potential .
CompoundCancer Cell LineIC50 Value (µM)
This compoundK5625.15
Other IndazolesA549Varies
Other IndazolesPC-3Varies

Rho Kinase Inhibition

This compound has been identified as a potent Rho kinase inhibitor. Rho kinase plays a significant role in various cellular processes, including smooth muscle contraction and cell motility.

  • Therapeutic Potential : The inhibition of Rho kinase is beneficial for treating conditions such as glaucoma and hypertension. Studies have shown that indazole derivatives can lower intraocular pressure effectively, making them potential therapeutics for ocular diseases .
  • Mechanism : The compound's ability to inhibit Rho kinase suggests it could mitigate various diseases associated with this pathway, including cancer and inflammatory disorders .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity.

  • Study Findings : Research has indicated that certain indazole derivatives exhibit significant antibacterial properties against strains like Staphylococcus aureus and Escherichia coli. The zone of inhibition was measured using the agar diffusion method, demonstrating the effectiveness of these compounds in combating bacterial infections .
CompoundBacteria TestedZone of Inhibition (mm)
This compoundStaphylococcus aureus17
Other IndazolesE. coli18

Chemical Reactions Analysis

Reaction Conditions and Mechanisms

The reactions involving 5-(cyclohexyloxy)-1H-indazole typically require specific conditions:

  • Solvents : Common solvents include dimethylformamide (DMF) and ethanol, which facilitate nucleophilic attacks and other transformations.

  • Catalysts : Transition metal catalysts (e.g., palladium or copper) are often employed to promote cross-coupling reactions or C-H activation processes.

  • Temperature : Reactions can vary from ambient conditions to elevated temperatures (e.g., 90 °C), depending on the specific transformation being performed .

Notable Reactions

Some notable chemical reactions involving this compound include:

  • Alkylation and Arylation : The compound can undergo regioselective alkylation at the nitrogen positions (N1 or N2) of the indazole ring, yielding various substituted derivatives with potential biological activity .

  • Hydroxymethylation : Reacting with formaldehyde under acidic conditions can introduce hydroxymethyl groups, leading to derivatives that may exhibit enhanced solubility and bioactivity .

  • Oxidative Transformations : The indazole ring can be oxidized to form N-oxides, which are precursors for further functionalization or can exhibit different biological properties compared to their parent compounds .

Biological Activity Correlation

CompoundActivity TypeIC50 (µM)Reference
This compoundAntitumor activity against Hep-G2 cells3.32
Substituted Indaz

Comparison with Similar Compounds

Data Table: Key Comparisons

Compound Substituent(s) Position(s) Key Properties/Biological Activity Reference
This compound Cyclohexyloxy 5 High lipophilicity, potential for hydrophobic interactions Inferred
5-Methoxy-1H-indazole Methoxy 5 Improved solubility, electron-donating
5-Trifluoromethyl-1H-indazole Trifluoromethyl 5 Electron-withdrawing, metabolic stability
4-Chloro-5-Methoxy-1H-indazole Cl, OMe 4, 5 Synergistic electronic effects
3-(Piperazinylmethyl)-1H-indazole Piperazinylmethyl 3 Microtubule inhibition, anticancer

Preparation Methods

Halogenated Indazole Precursors

The most direct route involves substituting a halogen atom (Cl, Br, I) at the 5-position of 1H-indazole with cyclohexanol under basic conditions.

  • Reagents : 5-Bromo-1H-indazole, cyclohexanol, NaH or KOtBu, DMF or DMSO.

  • Conditions : 80–120°C, 12–24 hours under inert atmosphere.

  • Yield : 45–68%.

Mechanism :
The reaction proceeds via deprotonation of cyclohexanol to generate a cyclohexoxide ion, which displaces the halogen atom through a two-step aromatic nucleophilic substitution (SNAr). The electron-withdrawing nature of the indazole ring activates the 5-position for substitution.

Nitro Group Displacement

5-Nitro-1H-indazole serves as a precursor, where the nitro group is replaced by cyclohexyloxy under reducing conditions:

  • Reagents : 5-Nitro-1H-indazole, cyclohexanol, Pd/C, H₂ (1 atm), ethanol.

  • Conditions : 60°C, 6 hours.

  • Yield : 52%.

Limitations : Competing reduction of the nitro group to amine may occur, requiring careful control of H₂ pressure.

Ullmann-Type Coupling

Copper-mediated coupling between 5-halo-1H-indazole and cyclohexanol:

  • Catalyst : CuI (10 mol%).

  • Ligand : 1,10-Phenanthroline.

  • Base : Cs₂CO₃.

  • Solvent : DMSO, 100°C, 24 hours.

  • Yield : 60–72%.

Advantages : Tolerates electron-deficient aryl halides and bulky alcohols.

Palladium-Catalyzed C–O Bond Formation

Aryl halides coupled with cyclohexanol using Pd catalysts:

  • Catalyst : Pd(OAc)₂ (5 mol%).

  • Ligand : Xantphos.

  • Base : K₃PO₄.

  • Solvent : Toluene, 110°C, 18 hours.

  • Yield : 65–78%.

Key Insight : The choice of ligand (bisphosphine vs. monodentate) significantly impacts yield due to steric effects.

Hydrazine Cyclization

Formation of the indazole core from o-substituted benzaldehyde derivatives:

  • Step 1 : Condensation of 2-fluoro-5-nitrobenzaldehyde with cyclohexyl hydrazine.

  • Step 2 : Reduction of nitro group and cyclization.

  • Reagents : NH₂NH₂·H₂O, Fe/HCl.

  • Yield : 40–55%.

Optimization : Microwave irradiation reduces reaction time from 24 hours to 2 hours, improving yield to 58%.

One-Pot Diazotization-Cyclization

A streamlined approach using diazonium intermediates:

  • Substrate : 2-Amino-5-(cyclohexyloxy)benzaldehyde.

  • Reagents : NaNO₂, HCl, followed by Zn/HCl reduction.

  • Yield : 48%.

Comparative Analysis of Methods

Method Yield Range Reaction Time Key Advantages Limitations
Nucleophilic Substitution45–68%12–24 hSimple setup, scalableRequires activated aryl halides
Ullmann Coupling60–72%18–24 hTolerates bulky substituentsHigh catalyst loading
Palladium Catalysis65–78%18 hHigh efficiency, mild conditionsCostly ligands, oxygen sensitivity
Cyclization40–58%2–24 hBuilds indazole core and substituentMulti-step, moderate yields

Mechanistic Considerations

  • Directing Effects : The 5-position in 1H-indazole is meta to the N1–H group, making it susceptible to electrophilic and nucleophilic attacks. Substituents like NO₂ or halogens enhance reactivity at this position.

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve ion pair stabilization in NAS, while toluene minimizes side reactions in Pd-catalyzed couplings.

  • Catalyst Recycling : Heterogeneous catalysts (e.g., Pd/C) enable reuse for 3–5 cycles without significant loss in activity .

Q & A

Q. What are the key synthetic strategies for preparing 5-(cyclohexyloxy)-1H-indazole, and how do reaction conditions influence selectivity?

Methodological Answer: The synthesis of this compound derivatives typically involves:

  • Friedel-Crafts Acylation : Used to introduce substituents to the indazole core, followed by hydrazine-mediated ring closure (e.g., via hydrazine hydrate in DMF) .
  • Electrochemical Methods : Selective synthesis of 1H-indazole N-oxides using cathodes like reticulated vitreous carbon (RVC) or Zn, where RVC favors N-oxide formation, while Zn promotes deoxygenation .
  • Mannich Reactions : For introducing piperazine or other amine-containing side chains, as seen in the synthesis of 3-(piperazin-1-yl)methyl derivatives .

Q. Key Factors Influencing Selectivity :

  • Cathode Material : RVC stabilizes N-oxides via paired electrolysis, whereas Zn reduces N-O bonds .
  • Solvent and Temperature : Hydrazine closure in DMF under reflux improves yield compared to lower temperatures .

Q. Table 1: Comparison of Synthetic Approaches

MethodConditionsYield (%)Selectivity NotesReference
Friedel-Crafts + HydrazineDMF, reflux, hydrazine hydrate60-75Requires nitro group reduction
Electrochemical (RVC)Paired electrolysis, RVC cathode70-85Produces N-oxides
Mannich ReactionEthanol, reflux, piperazine50-65Forms tertiary amine derivatives

Q. How are structural and purity analyses conducted for this compound derivatives?

Methodological Answer:

  • Spectroscopic Techniques :
    • IR Spectroscopy : Identifies functional groups (e.g., N-H stretches at ~3400 cm⁻¹ for indazole) .
    • ¹H/¹³C NMR : Confirms substitution patterns (e.g., cyclohexyloxy protons at δ 3.5–4.5 ppm) .
  • Mass Spectrometry : APCI-HRMS validates molecular weight (e.g., [M+H]+ for 5-substituted indazoles) .
  • Elemental Analysis : Matches calculated vs. experimental C/H/N ratios to confirm purity (>95%) .

Advanced Research Questions

Q. What mechanistic insights explain the radical intermediates in electrochemical synthesis of 1H-indazole derivatives?

Methodological Answer: Electrochemical synthesis of 1H-indazole N-oxides proceeds via iminoxyl radical intermediates , as evidenced by:

  • Electron Paramagnetic Resonance (EPR) : Detects radical species during electrolysis .
  • Cyclic Voltammetry (CV) : Reveals redox potentials for N-oxide formation and cleavage, with RVC cathodes stabilizing radicals through electron transfer .
  • Divergent Pathways : Zn cathodes favor radical recombination and deoxygenation, while RVC promotes N-oxide retention .

Implications for Functionalization :
Radical pathways enable late-stage C-H functionalization (e.g., introducing aryl or heteroaryl groups) for drug discovery applications .

Q. How can computational models optimize the biological activity of this compound derivatives?

Methodological Answer:

  • Molecular Docking : Predicts binding to targets like PI3Kδ (e.g., Glaxo’s nemiralisib) or 5-LOX, guiding substituent modifications .
  • QSAR Studies : Correlates electronic effects (e.g., electron-withdrawing groups at position 5) with tubulin inhibition or anti-inflammatory activity .
  • ADMET Prediction : Evaluates pharmacokinetic properties (e.g., solubility in DMSO for in vitro assays) .

Q. Table 2: Key Structure-Activity Relationships (SAR)

Substituent PositionModificationBiological ImpactReference
3Piperazine or oxadiazoleEnhances antimicrobial activity
5Cyclohexyloxy or aryl groupsImproves PI3Kδ inhibition
N1Methyl or benzylModulates MAO inhibition

Q. What challenges arise in the coordination chemistry of 1H-indazole derivatives with transition metals?

Methodological Answer:

  • Ligand Behavior : 1H-indazole acts as a monodentate ligand via N2 coordination, as seen in osmium(IV) complexes. Deprotonation at N1 can occur in basic conditions, altering binding modes .
  • Geometric Distortions : Os(IV) complexes exhibit distorted octahedral geometries, with axial vs. equatorial ligand placement affecting stability .
  • Applications : Metal-indazole complexes are explored for anticancer activity (e.g., tubulin inhibition) or materials science (e.g., OLED precursors) .

Q. How do in vivo studies address the pharmacokinetic limitations of this compound derivatives?

Methodological Answer:

  • Prodrug Strategies : Esterification of polar groups (e.g., acetohydrazides) improves bioavailability .
  • Formulation Optimization : Use of hydrochloride salts (e.g., CC-401) enhances solubility and CNS penetration .
  • Metabolic Stability : Cytochrome P450 assays identify vulnerable sites (e.g., cyclohexyloxy group oxidation) for structural shielding .

Data Contradictions and Resolution

  • Electrochemical vs. Thermal Synthesis : Electrochemical methods offer higher selectivity for N-oxides but require specialized equipment, whereas thermal methods are scalable but less selective .
  • Biological Targets : While some derivatives show PI3Kδ inhibition, others target tubulin or MAO, necessitating target-specific screening .

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